2-(9H-xanthen-9-yl)ethanol
Description
2-(9H-Xanthen-9-yl)ethanol is a xanthene derivative characterized by a central tricyclic xanthene core (two benzene rings fused via an oxygen atom) substituted with an ethanol group at the 9-position. Xanthene derivatives are widely studied for their fluorescence properties, stability, and versatility in organic synthesis and materials science.
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(9H-xanthen-9-yl)ethanol |
InChI |
InChI=1S/C15H14O2/c16-10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8,11,16H,9-10H2 |
InChI Key |
YIONFHOKPKSLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(9H-xanthen-9-yl)ethanol, emphasizing differences in functional groups, synthesis yields, and applications:
Structural and Functional Differences
- Ethanol vs. Methanol Derivatives: 9H-Xanthene-9-methanol (CAS 5490-92-6) differs from the target compound by a methyl group instead of an ethanol chain. Methanol derivatives are generally more volatile and less polar, impacting their solubility and applications in aqueous systems .
- Acid vs. Ester Derivatives : (9H-Xanthen-9-yl)acetic acid (CAS 1217-58-9) and its esters (e.g., ethyl ester in (S)-29) exhibit distinct reactivity. The carboxylic acid group enables covalent bonding with proteins for fluorescence studies, while esters are intermediates in chiral polymer synthesis .
- Sulfur-Containing Derivatives : Compounds like potassium 2-(9H-xanthen-9-yl)hydrazinecarbodithioate (B3) introduce sulfur moieties, enhancing metal-binding capabilities and enabling applications in coordination chemistry .
Spectroscopic and Stability Comparisons
- NMR Signatures: Ethanol and acetic acid derivatives show distinct ¹H NMR shifts for their side chains. For example, (S)-29 displays a triplet for the ethyl ester group (δ 4.21 ppm), while (S)-28 exhibits a singlet for the xanthene protons (δ 7.33–7.06 ppm) .
- Acid Lability : The 9H-xanthen-9-yl (Xan) group is stable under mild acidic conditions (0.1% TFA), whereas its 2-methoxy analog (2-Moxan) is more acid-labile, enabling selective deprotection in peptide synthesis .
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